molecular formula C10H13NO4 B2393855 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol CAS No. 258853-83-7

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol

Cat. No.: B2393855
CAS No.: 258853-83-7
M. Wt: 211.217
InChI Key: MBLWJNKJEZAIHU-UHFFFAOYSA-N
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Description

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol is a chemical compound with a complex structure that includes an amino group, a benzodioxole ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol typically involves the reaction of 1,3-benzodioxole derivatives with appropriate amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where the benzodioxole derivative is reacted with an amino alcohol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3-(2H-1,3-benzodioxol-5-ylmethoxy)propan-2-ol
  • 1-amino-3-(2H-1,3-benzodioxol-5-yl)propan-2-ol

Uniqueness

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a benzodioxole ring

Properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-4-7(12)5-13-8-1-2-9-10(3-8)15-6-14-9/h1-3,7,12H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLWJNKJEZAIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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